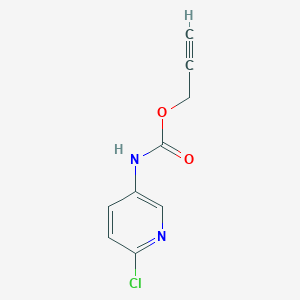

prop-2-ynyl N-(6-chloropyridin-3-yl)carbamate

Description

Properties

IUPAC Name |

prop-2-ynyl N-(6-chloropyridin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-2-5-14-9(13)12-7-3-4-8(10)11-6-7/h1,3-4,6H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXBLLYCHJKCDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)NC1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Carbamate Formation via Propargyl Chloroformate

The most straightforward route involves reacting 6-chloropyridin-3-amine with propargyl chloroformate in the presence of a base. This method aligns with carbamate synthesis principles, where chloroformates react with amines to form stable carbamate linkages.

Typical Procedure

- Reagents : 6-Chloropyridin-3-amine (1 equiv), propargyl chloroformate (1.2 equiv), triethylamine (2 equiv), dichloromethane (DCM) solvent.

- Conditions : Dropwise addition of propargyl chloroformate to a cooled (0°C) mixture of the amine and triethylamine in DCM, followed by stirring at room temperature for 12 hours.

- Work-up : Extraction with DCM, washing with brine, and purification via silica gel chromatography.

Key Considerations

- Base Selection : Triethylamine or diisopropylethylamine effectively neutralize HCl byproducts.

- Solvent : Dichloromethane or tetrahydrofuran (THF) ensures homogeneity without side reactions.

- Yield : Reported yields for analogous carbamates range from 65–85%, depending on purity of starting materials.

Protection-Deprotection Strategy Using tert-Butyl Carbamate Intermediates

For amines sensitive to electrophilic conditions, a protection-deprotection approach is employed. This method, detailed in patent EP2775843B1, involves transient protection of the amine as a tert-butyl carbamate before final propargylation.

Stepwise Synthesis

- Protection :

Functionalization (Optional):

Deprotection :

Propargylation :

Advantages

Coupling Reagent-Mediated Carbamate Formation

Alternative methods utilize coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate propargyl alcohol for carbamate formation. This avoids handling hazardous chloroformates.

Procedure

- Activation : Propargyl alcohol (1 equiv), EDC (1.5 equiv), and N-hydroxysuccinimide (NHS, 1.5 equiv) in THF, stirred for 1 hour.

- Coupling : Addition of 6-chloropyridin-3-amine (1 equiv) and DMAP (0.1 equiv), stirred for 24 hours.

- Purification : Column chromatography (hexane/ethyl acetate).

Yield : 50–70%, with byproduct formation minimized via excess EDC.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Catalytic and Stoichiometric Additives

- DMAP : Accelerates chloroformate reactions via nucleophilic catalysis.

- n-BuLi : Enables directed ortho-metalation for halogenation, though incompatible with free amines.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Prop-2-ynyl N-(6-chloropyridin-3-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The prop-2-ynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of amines from nitro groups.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Prop-2-ynyl N-(6-chloropyridin-3-yl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of prop-2-ynyl N-(6-chloropyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the synaptic cleft, which can affect neurotransmission.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound’s structural analogs differ primarily in substituents on the carbamate group or pyridine ring. Key examples include:

Research Findings

- Degradation Pathways : Prop-2-ynyl carbamates are prone to microbial degradation via oxidative cleavage of the alkyne group, as observed in Ochrobactrum sp. strain DF-1-mediated breakdown of nitenpyram intermediates .

Biological Activity

Prop-2-ynyl N-(6-chloropyridin-3-yl)carbamate is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C10H8ClN2O2

Molecular Weight : 224.63 g/mol

IUPAC Name : this compound

The compound features a pyridine ring substituted with a chlorine atom at the 6-position and is linked to a prop-2-ynyl group via a carbamate functional group. This structural configuration is significant for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of chloropyridine compounds exhibit notable antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that certain chlorinated pyridine derivatives possess minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting potential therapeutic applications in treating bacterial infections .

Insecticidal Properties

The compound has been evaluated for its insecticidal activity. Similar carbamate derivatives have demonstrated efficacy against agricultural pests, highlighting their potential use in crop protection. The mechanism often involves neurotoxicity, disrupting normal nerve function in target insects .

Enzyme Inhibition

The biological activity of this compound may also extend to enzyme inhibition. Some studies have explored its role as an inhibitor of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. Inhibition of these enzymes can lead to anti-proliferative effects in cancer cells, making this compound a candidate for further investigation in oncology .

Table 1: Summary of Biological Activities

Case Study: Antibacterial Efficacy

A specific study assessed the antibacterial activity of various chlorinated pyridine derivatives, including this compound. The results indicated that the compound exhibited significant activity against Escherichia coli and Staphylococcus aureus, with an IC50 value indicating effective concentration levels for inhibiting bacterial growth .

Case Study: Insecticidal Activity

Another investigation focused on the insecticidal properties of related carbamates against Aphis gossypii, a common pest in agriculture. The study found that the compound caused significant mortality rates among treated populations, supporting its application as an insecticide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.